Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester
Overview
Description
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester, commonly known as FSO2EtGly-OEt, is a fluorinated amino acid derivative that has gained attention in scientific research due to its unique chemical properties.
Mechanism Of Action
FSO2EtGly-OEt acts as a competitive inhibitor of the glycine transporter GlyT2, which is responsible for the reuptake of glycine into nerve terminals. By inhibiting GlyT2, FSO2EtGly-OEt increases the extracellular concentration of glycine, leading to enhanced NMDA receptor function and increased synaptic transmission.
Biochemical And Physiological Effects
FSO2EtGly-OEt has been shown to have several biochemical and physiological effects. It enhances NMDA receptor function and synaptic transmission, leading to improved cognitive function and memory consolidation. It also increases the release of acetylcholine, dopamine, and serotonin in the brain, which can have positive effects on mood and behavior.
Advantages And Limitations For Lab Experiments
FSO2EtGly-OEt is a useful tool for investigating the transport and metabolism of amino acids in cells, as well as the regulation of protein synthesis. It is a highly specific inhibitor of GlyT2 and has minimal off-target effects. However, FSO2EtGly-OEt is a relatively new compound, and its long-term effects on cells and organisms are still unknown.
Future Directions
There are many potential future directions for research involving FSO2EtGly-OEt. One area of interest is the role of FSO2EtGly-OEt in the regulation of protein synthesis and its potential as a therapeutic target for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new derivatives of FSO2EtGly-OEt with improved pharmacokinetic properties and increased specificity for GlyT2. Additionally, FSO2EtGly-OEt could be used as a tool for investigating the role of glycine transporters in various disease states.
Synthesis Methods
FSO2EtGly-OEt is synthesized through a multi-step process that involves the reaction of glycine with heptadecafluorooctanesulfonyl chloride (F17SO2Cl) to form FSO2Gly-OH. This intermediate is then reacted with ethyl alcohol and a catalyst to form FSO2EtGly-OEt. The synthesis method yields a high purity product with a yield of around 50%.
Scientific Research Applications
FSO2EtGly-OEt has been widely used in scientific research due to its unique chemical properties. It is a fluorinated amino acid derivative that can be used as a probe in various biochemical and physiological studies. FSO2EtGly-OEt is a useful tool for investigating the transport and metabolism of amino acids in cells, as well as the regulation of protein synthesis.
properties
IUPAC Name |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F17NO4S/c1-3-32(5-6(33)36-4-2)37(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUUXHHNCDERBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F17NO4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062027 | |
Record name | Ethyl N-ethyl-N-((heptadecafluorooctyl)sulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester | |
CAS RN |
1869-77-8 | |
Record name | N-Ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1869-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl N-ethyl-N-((heptadecafluorooctyl)sulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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